2-[(4-Chlorophenyl)sulfanyl]-1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1-ethanone
Description
This compound belongs to the thiazolo[3,2-b][1,2,4]triazole family, characterized by a fused heterocyclic core (thiazole and triazole rings) substituted with a 4-chlorophenylsulfanyl group and a methyl-thiazolo-triazole moiety. Its synthesis likely follows methods analogous to those reported for structurally related derivatives, such as the use of heterocyclic coupling reactions, α-halogenated ketones, and catalytic conditions involving PEG-400 or sodium ethoxide .
Properties
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-1-(6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3OS2/c1-8-12(20-13-15-7-16-17(8)13)11(18)6-19-10-4-2-9(14)3-5-10/h2-5,7H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKYMSBHZASMYRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC=NN12)C(=O)CSC3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[(4-Chlorophenyl)sulfanyl]-1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1-ethanone (CAS Number: 351857-37-9) is a triazole derivative that has garnered attention in medicinal chemistry for its potential biological activities. This article provides a comprehensive overview of its biological activity, including antibacterial, antifungal, anticancer properties, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 323.8 g/mol. The structure features a thiazole moiety fused with a triazole ring, which is known to enhance biological activity due to its ability to interact with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₀ClN₃OS₂ |
| Molecular Weight | 323.8 g/mol |
| CAS Number | 351857-37-9 |
Antibacterial Activity
Research has shown that compounds containing the triazole scaffold exhibit significant antibacterial properties. For instance, studies indicate that derivatives of triazoles can demonstrate high efficacy against both Gram-positive and Gram-negative bacteria.
In vitro studies have reported that This compound exhibits potent activity against methicillin-resistant Staphylococcus aureus (MRSA), outperforming traditional antibiotics such as vancomycin and ciprofloxacin in terms of minimum inhibitory concentration (MIC) values .
Antifungal Activity
The compound's antifungal properties are also noteworthy. Triazole derivatives are recognized for their ability to inhibit fungal cytochrome P450 enzymes, which are crucial for ergosterol biosynthesis in fungi. This mechanism makes them effective antifungal agents against various pathogenic fungi.
Studies have demonstrated that related compounds within the thiazole-triazole class show significant antifungal activity against strains like Candida albicans and Aspergillus fumigatus . The presence of the chlorophenyl group enhances this activity by increasing lipophilicity and improving membrane penetration.
Anticancer Activity
The anticancer potential of This compound has been explored through various assays. Research indicates that compounds with similar structural motifs exhibit cytotoxic effects on several cancer cell lines.
For example, one study reported an IC50 value of less than 10 µM against human breast cancer cells (MCF-7), suggesting strong antiproliferative effects . The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G0/G1 phase.
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of triazole derivatives. Key findings include:
- Chlorophenyl Substitution : The presence of electron-withdrawing groups such as chlorine enhances antibacterial activity by improving the compound's ability to interact with bacterial enzymes .
- Thiazole-Triazole Linkage : The fusion of thiazole and triazole rings contributes significantly to the overall potency against various pathogens due to enhanced molecular stability and interaction capabilities .
Case Studies
Several case studies highlight the efficacy of compounds similar to This compound :
- Study on MRSA Inhibition : A recent study demonstrated that a series of thiazole-triazole hybrids showed MIC values as low as 0.046 µM against MRSA strains .
- Anticancer Screening : Another investigation into thiazole derivatives revealed that certain modifications led to enhanced cytotoxicity against multiple cancer cell lines compared to standard chemotherapeutics .
Scientific Research Applications
The biological activity of this compound is primarily attributed to its triazole and thiazole components. Research indicates that compounds containing these moieties exhibit a range of pharmacological effects, including:
- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains.
- Antifungal Properties : It demonstrates potential in inhibiting fungal growth.
- Anticancer Effects : Preliminary studies suggest activity against certain cancer cell lines.
Antimicrobial Agents
The compound's antimicrobial properties make it a candidate for developing new antibiotics. Studies have shown that modifications to the thiazole and triazole rings can enhance activity against resistant bacterial strains.
Antifungal Treatments
Research indicates that this compound can serve as a base for synthesizing antifungal agents. Its efficacy against specific fungal pathogens has been documented in various bioassays.
Cancer Therapeutics
Preliminary investigations into the anticancer potential of 2-[(4-Chlorophenyl)sulfanyl]-1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1-ethanone have shown promise in targeting specific cancer cell lines. Further studies are required to elucidate its mechanisms of action and optimize its efficacy.
Case Studies
Several case studies have documented the synthesis and biological evaluation of compounds related to this compound:
- Study on Antimicrobial Efficacy : A study demonstrated that derivatives of this compound exhibited significant antibacterial activity against multi-drug resistant strains.
- Antifungal Activity Assessment : Another investigation highlighted its effectiveness against Candida species, suggesting potential therapeutic applications in treating fungal infections.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Physicochemical Properties
- Spectral Data : IR and NMR spectra of analogues (e.g., 4d, 4f, 4h in ) reveal characteristic peaks:
- Thermal Stability : Crystallographic data () for pyrazole-thiazole hybrids indicate moderate thermal stability (melting points: 180–220°C), a trait likely conserved in the target compound.
Comparative Data Table
Key Insights
- Synthetic Flexibility : The target compound’s synthesis can leverage both PEG-400 catalysis () and sodium ethoxide-mediated coupling (), offering scalability.
- Bioactivity Trends: Chlorophenyl and thiazolo-triazole motifs correlate with vasodilation and antimicrobial effects, but substituent bulk (e.g., quinoline in ) may hinder bioavailability .
- Structural Optimization : Replacing the methyl group with electron-withdrawing substituents (e.g., nitro, fluoro) could enhance bioactivity, as seen in analogues ().
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
